2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a thienopyrimidine derivative with various potential applications. This compound belongs to a class of organic molecules characterized by a fused pyrimidine and thienopyrimidine ring structure, contributing to its diverse biological activities and significance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes can be used for the preparation of this compound:
Condensation Reaction: : The process typically begins with the condensation of thieno[3,2-d]pyrimidine-4(3H)-one with appropriate acylating agents under mild to moderate heating.
Butylation: : Introduction of the butyl group can be achieved via nucleophilic substitution using butyl halides and appropriate bases to facilitate the reaction.
Acylation: : Coupling of the product with N-(2-methoxy-5-methylphenyl)acetamide is typically carried out using acyl chlorides or anhydrides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial-scale synthesis might employ optimized catalysts, enhanced reaction conditions (like controlled temperature and pressure), and large-scale reactors to ensure high yield and purity. Continuous flow techniques can be utilized to increase efficiency and throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound's thienopyrimidine core can undergo oxidation and reduction reactions, altering its electronic properties and activity.
Substitution: : Various electrophilic and nucleophilic substitutions can occur on the phenyl and thienopyrimidine rings, allowing for structural diversification.
Acylation and Alkylation: : Additional acyl and alkyl groups can be introduced, enhancing its properties.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like PCC or KMnO4 under controlled conditions.
Reduction: : Employing reducing agents like LiAlH4 or NaBH4.
Substitution: : Utilizing electrophiles or nucleophiles like halides or amines in polar solvents with a base or acid catalyst.
Major Products
Derivatives with varying substitution patterns.
Compounds with modified oxidation states on the thienopyrimidine core.
Scientific Research Applications
Chemistry
Synthesis: : It serves as an intermediate in creating other biologically active molecules.
Catalysis: : Its derivatives can act as catalysts in organic reactions.
Biology
Enzyme Inhibition: : It shows potential as an enzyme inhibitor for various biological targets.
Antimicrobial Properties: : Exhibits activity against certain bacterial and fungal strains.
Medicine
Anticancer: : Shows promise as an anticancer agent due to its ability to interfere with cellular pathways.
Anti-inflammatory:
Industry
Material Science: : Its derivatives could be used in developing novel materials with specific electronic or mechanical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. It can modulate the activity of these targets, leading to alterations in biological pathways. The thienopyrimidine ring structure allows it to bind effectively to active sites, inhibiting or activating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: : These have similar core structures but differ in functional groups and substituents.
Pyrimidine Derivatives: : Although similar, they lack the fused thiophene ring, which can influence activity and properties.
Uniqueness
Functional Diversity: : The presence of a butyl group and methoxyphenylacetamide moiety confers unique biological activities and chemical reactivity.
Versatility: : The compound's ability to undergo various chemical reactions and modifications makes it highly versatile for research and industrial applications.
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a fascinating compound with significant potential in multiple fields. Whether it’s chemistry, biology, medicine, or industry, this molecule's unique structure and reactivity make it a valuable subject for continued research and application.
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with various substituents that influence its biological activity. The structure can be summarized as follows:
Component | Description |
---|---|
Core Structure | Thieno[3,2-d]pyrimidine |
Substituents | Butyl group, methoxy group on phenyl ring |
Molecular Formula | C19H20N4O3S |
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been shown to interact with bromodomains such as BRD4, which are involved in transcriptional regulation linked to cancer and other diseases .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. The presence of the butyl and methoxy groups may enhance its lipophilicity and receptor binding characteristics, improving its efficacy in targeting cancer cells .
Biological Activity
The biological activity of this compound includes:
- Antimicrobial Properties : Compounds in this class have shown antimicrobial effects against various pathogens. The structural features contribute to their ability to disrupt microbial cell integrity .
- Anticancer Properties : The compound has potential applications in oncology due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
Several studies have explored the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Study on Anticancer Activity : A study demonstrated that a related thieno[3,2-d]pyrimidine compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil .
- Enzyme Interaction Studies : Research indicated that thieno[3,2-d]pyrimidine derivatives can selectively inhibit bromodomain-containing proteins implicated in various cancers and inflammatory diseases. This suggests a potential therapeutic avenue for treating conditions mediated by these proteins .
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-5-9-22-19(25)18-15(8-10-28-18)23(20(22)26)12-17(24)21-14-11-13(2)6-7-16(14)27-3/h6-8,10-11H,4-5,9,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBOXWNKWSIMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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